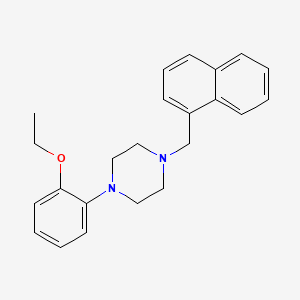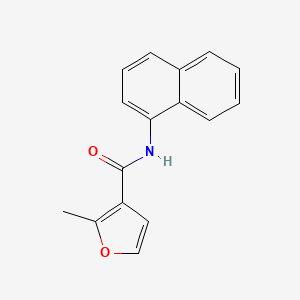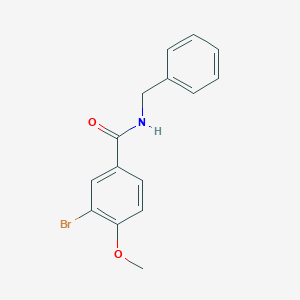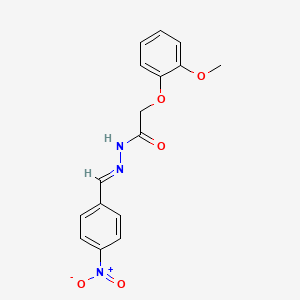![molecular formula C13H18N2O3S B5792475 N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)
N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as FDAS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FDAS has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been found to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that it has been extensively studied in vitro, which means that it has been tested in laboratory experiments using cells and tissues. This makes it easier to study the compound's effects on biological systems without the need for animal testing. However, one limitation of N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that its efficacy in vivo, or in living organisms, has not been fully established. Further research is needed to determine whether N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be used as a therapeutic agent in humans.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One area of interest is the development of new derivatives of N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide with improved efficacy and selectivity. Another potential direction is the investigation of the compound's effects on other biological systems, such as the immune system. Additionally, further research is needed to determine the safety and efficacy of N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in vivo, which will be necessary before the compound can be developed as a therapeutic agent for human use.
In conclusion, N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a synthetic compound that has shown promise as a potential therapeutic agent for a range of diseases, including cancer, bacterial infections, and fungal infections. While the compound has been extensively studied in vitro, further research is needed to determine its efficacy and safety in vivo. The development of new derivatives and investigation of the compound's effects on other biological systems are potential future directions for research on N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.
Synthesis Methods
N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be synthesized through the reaction of 2-furaldehyde, 1,4-dioxaspiro[4.5]decane, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multi-step process, involving the formation of an imine intermediate, followed by cyclization and thiosemicarbazone formation. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c19-12(14-10-11-2-1-7-16-11)15-5-3-13(4-6-15)17-8-9-18-13/h1-2,7H,3-6,8-10H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZBHLCGOKNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)


![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)
![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5792477.png)


![N'-{[(2,5-dichlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5792488.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5792496.png)